

Application Notes and Protocols: 4-Bromoanilinium Chloride in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: 4-Bromoanilinium chloride

Cat. No.: B8028853

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Introduction

4-Bromoanilinium chloride, and its free base form 4-bromoaniline, are versatile and pivotal building blocks in the synthesis of a wide array of pharmaceutical intermediates. The presence of both a reactive amino group and a bromine atom on the aromatic ring allows for diverse chemical transformations, making it an indispensable precursor for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] This compound serves as a key starting material for introducing the 4-aminophenyl moiety, a common structural motif in drugs targeting a range of conditions, including analgesics, antihistamines, and antipsychotics.[3]

The primary utility of **4-bromoanilinium chloride** in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, as well as in Mannich reactions.[4] These methodologies enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the assembly of complex drug scaffolds.

This document provides detailed application notes and experimental protocols for two of the most critical transformations involving 4-bromoaniline in the synthesis of pharmaceutical intermediates: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Synthetic Applications

4-Bromoaniline is a versatile substrate for several high-impact synthetic reactions in pharmaceutical development:

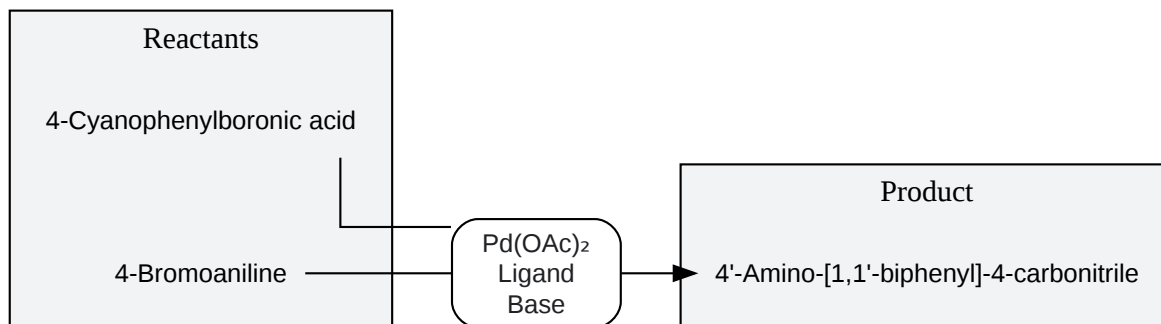
- **Suzuki-Miyaura Coupling:** This reaction is employed to form a carbon-carbon bond between 4-bromoaniline and a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds, which are common cores in many pharmaceutical agents. The reactivity of the carbon-halogen bond in Suzuki-Miyaura reactions generally follows the trend $I > Br > Cl$.^[5]
- **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction forms a carbon-nitrogen bond between 4-bromoaniline and a primary or secondary amine. It is a cornerstone for the synthesis of diarylamines and N-aryl heterocycles, which are prevalent in medicinal chemistry.^{[1][6]}
- **Heck Reaction:** This reaction involves the coupling of 4-bromoaniline with an alkene in the presence of a palladium catalyst, leading to the formation of substituted anilines.
- **Mannich Reaction:** 4-Bromoaniline can act as the amine component in the three-component Mannich reaction to produce β -amino ketones, which can be further elaborated into more complex pharmaceutical intermediates.^[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of 4'-amino-[1,1'-biphenyl]-4-carbonitrile, a key intermediate for various pharmaceutical compounds, via a Suzuki-Miyaura coupling reaction between 4-bromoaniline and 4-cyanophenylboronic acid.

Reaction Scheme:



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Caption: Suzuki-Miyaura coupling of 4-bromoaniline.

Materials:

Reagent/Material	Molecular Weight (g/mol)
4-Bromoaniline	172.03
4-Cyanophenylboronic acid	146.94
Palladium(II) Acetate (Pd(OAc) ₂)	224.50
Triphenylphosphine (PPh ₃)	262.29
Potassium Carbonate (K ₂ CO ₃)	138.21
1,4-Dioxane	88.11
Water	18.02
Ethyl Acetate	88.11
Brine	-
Anhydrous Sodium Sulfate	142.04

Experimental Procedure:

- To a dry Schlenk flask, add 4-bromoaniline (1.0 mmol, 172 mg), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), and potassium carbonate (2.0 mmol, 276 mg).
- Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
- Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4'-amino-[1,1'-biphenyl]-4-carbonitrile.

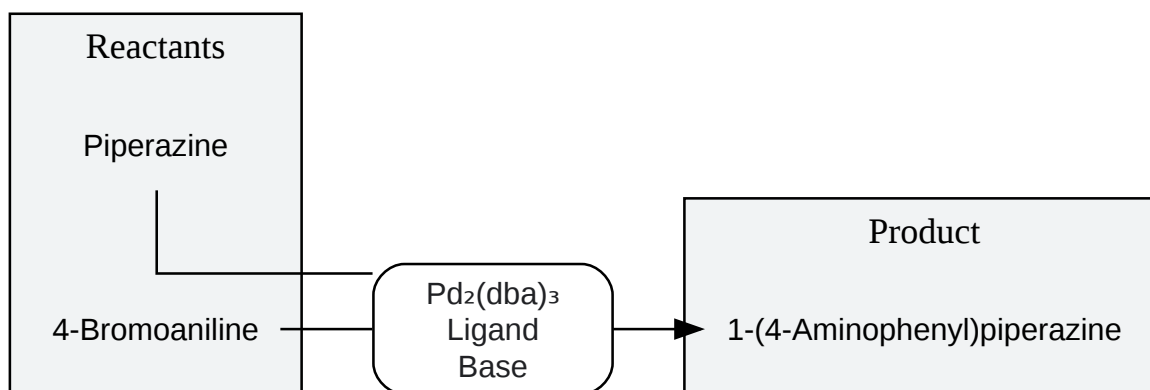
Quantitative Data:

Reactant/Product	Molar Ratio	Yield (%)	Reference
4-Bromoaniline	1.0	-	[1]
4-Cyanophenylboronic acid	1.2	-	[1]
4'-Amino-[1,1'-biphenyl]-4-carbonitrile	-	62	[1]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Piperazines

This protocol provides a general methodology for the synthesis of N-aryl piperazines, a common scaffold in many pharmaceuticals, via the Buchwald-Hartwig amination of 4-bromoaniline with piperazine.

Reaction Scheme:



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Caption: Buchwald-Hartwig amination of 4-bromoaniline.

Materials:

Reagent/Material	Molecular Weight (g/mol)
4-Bromoaniline	172.03
Piperazine	86.14
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	915.72
Xantphos	578.68
Sodium tert-butoxide (NaOtBu)	96.10
Toluene	92.14
Ethyl Acetate	88.11
Brine	-
Anhydrous Magnesium Sulfate	120.37

Experimental Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoaniline (1.0 mmol, 172 mg), piperazine (1.2 mmol, 103 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
- In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg) to anhydrous toluene (2 mL).
- Add the catalyst solution to the Schlenk flask containing the reactants.
- Add an additional 8 mL of anhydrous toluene to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir vigorously.
- Monitor the progress of the reaction by TLC or GC-MS.
- Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

- Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired N-(4-aminophenyl)piperazine.

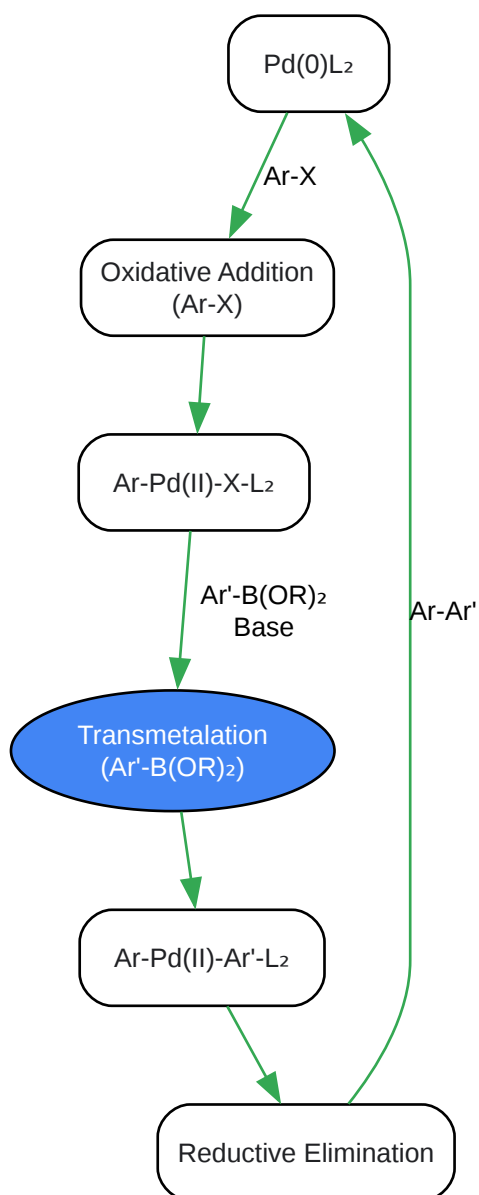
Quantitative Data (Representative):

Reactant/Product	Molar Ratio	Typical Yield (%)
4-Bromoaniline	1.0	-
Piperazine	1.2	-
N-(4-Aminophenyl)piperazine	-	80-95

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

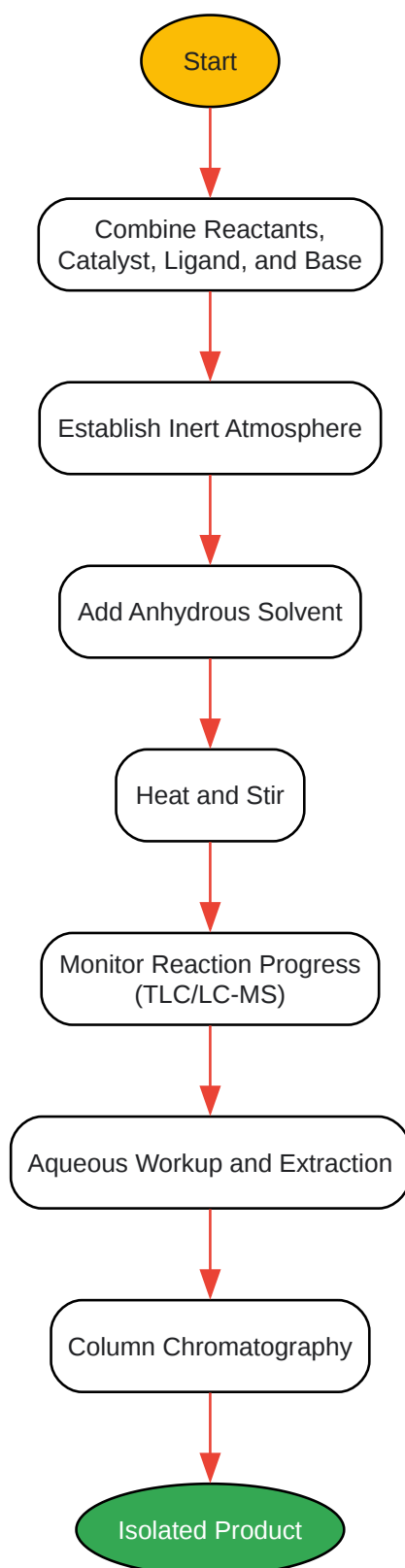
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.



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Caption: General experimental workflow for cross-coupling.

Conclusion

4-Bromoanilinium chloride is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its ability to undergo robust and reliable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with powerful tools for the construction of complex molecular scaffolds. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to effectively utilize this key building block in their synthetic campaigns.

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